molecular formula C8H8BrI B6227032 1-(bromomethyl)-2-iodo-3-methylbenzene CAS No. 99848-41-6

1-(bromomethyl)-2-iodo-3-methylbenzene

Cat. No.: B6227032
CAS No.: 99848-41-6
M. Wt: 311
InChI Key:
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Description

1-(Bromomethyl)-2-iodo-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-2-iodo-3-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-iodo-3-methylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-iodo-3-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, azides, thiols, and carboxylic acids, depending on the specific reaction and conditions employed.

Scientific Research Applications

1-(Bromomethyl)-2-iodo-3-methylbenzene finds applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of radiolabeled probes for imaging and diagnostic purposes.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-iodo-3-methylbenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-2-iodo-3-methylbenzene
  • 1-(Bromomethyl)-2-fluoro-3-methylbenzene
  • 1-(Bromomethyl)-2-iodo-4-methylbenzene

Uniqueness

1-(Bromomethyl)-2-iodo-3-methylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions

Properties

CAS No.

99848-41-6

Molecular Formula

C8H8BrI

Molecular Weight

311

Purity

95

Origin of Product

United States

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